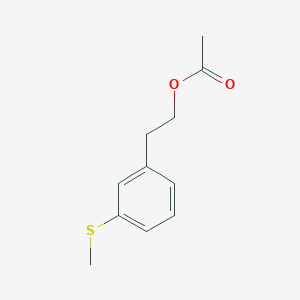

3-(Methylthio)phenethyl acetate

Description

3-(Methylthio)propyl acetate (CAS: 16630-55-0) is a sulfur-containing ester with the molecular formula C₆H₁₂O₂S and a molecular weight of 148.223 g/mol . It is derived from the esterification of 3-(methylthio)-1-propanol (methionol) with acetic acid. This compound is notable for its role in contributing tropical, fruity, and sulfurous aroma notes in various food and beverage products, including passion fruit wines, melons, and Chinese vinegars . Its high odor activity value (OAV) in passion fruit wines (e.g., 765.27 in CY wine) underscores its dominance in shaping the "passion fruit" sensory descriptor .

Properties

IUPAC Name |

2-(3-methylsulfanylphenyl)ethyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c1-9(12)13-7-6-10-4-3-5-11(8-10)14-2/h3-5,8H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQZLNRAHFXTFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC1=CC(=CC=C1)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Methylthio)phenethyl acetate can be synthesized through various methods. One common approach involves the esterification of 3-(methylthio)phenethyl alcohol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions helps in achieving high purity and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Methylthio)phenethyl acetate undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The acetate ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The phenethyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of 3-(methylthio)phenethyl alcohol.

Substitution: Formation of nitro or halogenated derivatives of the phenethyl group.

Scientific Research Applications

3-(Methylthio)phenethyl acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Widely used in the fragrance and flavor industry due to its aromatic properties.

Mechanism of Action

The mechanism of action of 3-(Methylthio)phenethyl acetate involves its interaction with specific molecular targets. The acetate ester group can undergo hydrolysis to release the active phenethyl alcohol, which can then interact with various enzymes and receptors in biological systems. The methylthio group may also contribute to its biological activity by modulating the compound’s interaction with molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

The following sulfur-containing esters and aromatic esters are structurally or functionally related to 3-(methylthio)propyl acetate:

Aroma Profiles and Sensory Roles

- 3-(Methylthio)propyl acetate: Dominates in passion fruit wines and melons, contributing to sulfurous and tropical notes. In Chinese vinegars (e.g., Shanxi Aged Vinegar), it enhances complexity alongside pyrazines and lactones .

- Phenethyl acetate : Imparts floral (rose-like) aromas in wines and vinegars. It is biosynthesized via the Ehrlich pathway from L-phenylalanine .

- Ethyl 3-(methylthio)propionate : Shares a similar sulfur backbone but differs in ester group (ethyl vs. propyl), yielding fruity-sweet nuances in soy sauce and passion fruit wines .

- 3-Mercaptohexyl acetate : A varietal thiol ester with citrus and guava-like aromas, critical for passion fruit wines but absent in some cultivars .

Biological Activity

3-(Methylthio)phenethyl acetate is an organic compound with the molecular formula C11H14O2S. It features a phenethyl group substituted with a methylthio group and an acetate ester, making it notable for its aromatic properties. This compound is primarily utilized in the fragrance and flavor industry due to its pleasant scent and is also studied for its potential biological activities, including antimicrobial and antioxidant properties.

Chemical Structure

- IUPAC Name : 2-(3-methylsulfanylphenyl)ethyl acetate

- Molecular Formula : C11H14O2S

- InChI : InChI=1S/C11H14O2S/c1-9(12)13-7-6-10-4-3-5-11(8-10)14-2/h3-5,8H,6-7H2,1-2H3

Synthetic Routes

This compound can be synthesized through the esterification of 3-(methylthio)phenethyl alcohol with acetic anhydride or acetyl chloride. This reaction typically requires a catalyst such as sulfuric acid or pyridine and is conducted under reflux conditions to ensure complete conversion.

Chemical Reactions

The compound undergoes various chemical reactions, including:

- Oxidation : The methylthio group can be oxidized to form sulfoxides or sulfones.

- Reduction : The acetate ester can be reduced to the corresponding alcohol.

- Substitution : Electrophilic aromatic substitution reactions can occur on the phenethyl group.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in food preservation and pharmaceuticals. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Antioxidant Activity

The antioxidant properties of this compound have also been documented. In vitro assays showed that the compound can scavenge free radicals, which are implicated in oxidative stress and various diseases. This activity may contribute to its potential therapeutic effects.

Case Studies

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial effects against common pathogens.

- Method : Disk diffusion method was employed to assess inhibition zones.

- Findings : The compound showed notable inhibition against E. coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) of 50 µg/mL and 30 µg/mL, respectively.

-

Antioxidant Activity Assessment :

- Objective : To determine the free radical scavenging ability of the compound.

- Method : DPPH radical scavenging assay was performed.

- Findings : IC50 value was found to be 25 µg/mL, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid.

Comparison with Similar Compounds

| Compound | Antimicrobial Activity (MIC µg/mL) | Antioxidant Activity (IC50 µg/mL) |

|---|---|---|

| This compound | E. coli: 50, S. aureus: 30 | 25 |

| Phenethyl acetate | E. coli: 70, S. aureus: 50 | 40 |

| 3-(Methylthio)phenethyl alcohol | E. coli: 60, S. aureus: 40 | 35 |

Unique Features

The presence of both the methylthio group and the acetate ester in this compound contributes to its distinct biological activities compared to similar compounds lacking these functional groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.